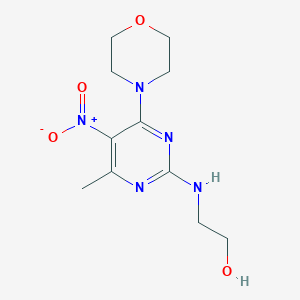![molecular formula C15H19N3O2S B2895020 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile CAS No. 1808340-33-1](/img/structure/B2895020.png)
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile, also known as DHQD-2CN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DHQD-2CN is a synthetic compound that was first synthesized in 2011 by researchers at the University of California, Berkeley. Since then, DHQD-2CN has been the subject of numerous studies investigating its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile is believed to exert its therapeutic effects by binding to and inhibiting the activity of certain enzymes, such as phosphodiesterases and phosphatases. By inhibiting these enzymes, 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile may be able to modulate a variety of cellular processes, including cell signaling and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile has a number of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile is that it is a synthetic compound, which allows for precise control over its chemical properties. Additionally, 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile has been shown to be effective at low concentrations, which may make it a useful tool for studying cellular processes. However, one limitation of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile is that it is a relatively new compound, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are a number of future directions for research on 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile. One area of research could focus on developing more potent analogs of the compound that may be more effective at inhibiting the activity of target enzymes. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile and its potential therapeutic applications in a variety of diseases. Finally, research could focus on developing new methods for synthesizing 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile involves a multi-step process that begins with the reaction of 2-pyridinecarbonitrile with sodium hydride to form a sodium salt. This salt then undergoes a reaction with sulfonyl chloride to form a sulfonyl pyridine intermediate. The final step in the synthesis involves the reaction of the sulfonyl pyridine intermediate with a chiral catalyst to form 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile.
Aplicaciones Científicas De Investigación
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, such as phosphodiesterases and phosphatases. These enzymes play a role in a variety of cellular processes, and their dysregulation has been implicated in a number of diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
5-[[(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c16-10-13-7-8-14(11-17-13)21(19,20)18-9-3-5-12-4-1-2-6-15(12)18/h7-8,11-12,15H,1-6,9H2/t12-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKNVNWAGIKSRC-IUODEOHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CCCN2S(=O)(=O)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2894939.png)


methyl-lambda6-sulfanone hydrochloride](/img/structure/B2894945.png)
![5-bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2894947.png)




![2-[4-(Propane-1-sulfonyl)phenyl]acetic acid](/img/structure/B2894956.png)


![5-[(cyclopentyloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2894959.png)
![3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2894960.png)